molecular formula C18H28N2O2 B2981733 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide CAS No. 953930-74-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide

Cat. No.: B2981733
CAS No.: 953930-74-0
M. Wt: 304.434
InChI Key: OWCBYCGPBDUBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a piperidin-4-yl core substituted with a 2-methoxyethyl group at the nitrogen atom and linked via a methylene bridge to a 3,5-dimethylbenzamide moiety. This compound is notable for its role as a structural fragment in larger pharmacologically active molecules, such as Goxalapladib (CAS-412950-27-7), a candidate for atherosclerosis treatment .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-10-15(2)12-17(11-14)18(21)19-13-16-4-6-20(7-5-16)8-9-22-3/h10-12,16H,4-9,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCBYCGPBDUBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, a methoxyethyl group, and a dimethylbenzamide moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.
  • Introduction of the Methoxyethyl Group : Ethylation reactions using ethyl halides under basic conditions.
  • Formation of the Benzamide Linkage : Reaction of the amine with benzoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes by mimicking natural substrates.
  • Receptor Modulation : The piperidine ring can interact with various receptors or ion channels, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vivo Efficacy : A recent study involving animal models indicated that the compound significantly reduced tumor growth in xenograft models of cancer. The mechanism was linked to its ability to induce apoptosis in cancer cells.
  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityIC50 (Cancer Cell Lines)
N-(piperidin-4-yl)benzamideModerateLow25 µM
N-(morpholin-4-yl)benzamideHighModerate20 µM
This compoundHighHigh15 µM

Comparison with Similar Compounds

Structural and Functional Analogues

Anti-Trypanosoma Agents ()

Compounds such as N-(1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)-3,5-dimethylbenzamide (7e) share the 3,5-dimethylbenzamide and piperidin-4-yl groups with the target compound. Key differences include:

  • Substituent on Piperidine: 7e incorporates a chloro-naphthoquinone moiety instead of the methoxyethyl group, introducing electron-withdrawing properties and a planar aromatic system.
  • Biological Activity: 7e and analogues (e.g., 7d, 7f–7i) exhibit anti-Trypanosoma cruzi activity by targeting trypanothione reductase, with IC₅₀ values in the micromolar range. The chloro and nitro substituents in these compounds enhance target affinity .
  • Physicochemical Properties: These derivatives are red solids with melting points (169–225°C) and moderate yields (13–57%), suggesting lower solubility compared to the target compound, which lacks a bulky quinone system .
Goxalapladib ()

The target compound is a structural fragment of Goxalapladib , a complex molecule (C₄₀H₃₉F₅N₄O₃, MW 718.80) developed for atherosclerosis. Key contrasts include:

  • Structural Complexity : Goxalapladib integrates the target’s piperidinyl-methoxyethyl-benzamide unit into a larger scaffold featuring a naphthyridine core and trifluoromethyl biphenyl groups.
  • Therapeutic Application : The expanded structure enables dual targeting of lipoprotein-associated phospholipase A₂ (Lp-PLA₂) and inflammatory pathways, unlike the target compound, which lacks defined activity .
HDAC Inhibitors ()

N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (II-6j) shares the 3,5-dimethylbenzamide group but diverges in critical regions:

  • Functional Groups : II-6j includes a hydroxamic acid (-CONHOH) and tetrazole ring, essential for histone deacetylase (HDAC) inhibition. The target compound lacks these zinc-binding groups, precluding HDAC activity.
  • Pharmacophore Design : The hydroxamic acid in II-6j confers selectivity for HDAC isoforms, highlighting how benzamide derivatives can be tailored for diverse targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight* Biological Activity Reference
Target Compound Piperidin-4-yl + 3,5-dimethylbenzamide 2-Methoxyethyl side chain Not reported Unknown (potential intermediate)
7e (Anti-Trypanosoma) Piperidin-4-yl + 3,5-dimethylbenzamide Chloro-naphthoquinone ~443 (calc.) Anti-T. cruzi (IC₅₀ ~2–10 µM)
Goxalapladib Naphthyridine + biphenyl + target fragment Trifluoromethyl, difluorophenyl 718.80 Atherosclerosis (Lp-PLA₂ inhibition)
II-6j (HDAC Inhibitor) Benzamide + tetrazole + hydroxamic acid Hydroxamic acid, benzyl-tetrazole Not reported HDAC inhibition (IC₅₀ <100 nM)

*Molecular weights calculated or reported as per evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.